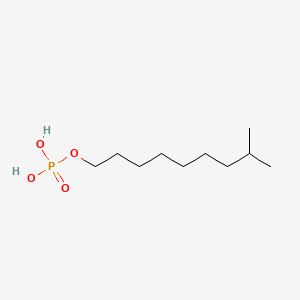

1-Nonanol, 8-methyl-, dihydrogen phosphate

Description

Contextual Significance of Organic Phosphate (B84403) Esters in Contemporary Chemistry

Organic phosphate esters, also known as organophosphates, are a class of organic compounds featuring a central phosphate molecule bonded to alkyl or aromatic groups. These esters of phosphoric acid are fundamental to life, forming the backbone of essential biomolecules such as DNA and RNA. Beyond their biological significance, organic phosphate esters have found widespread use in various industrial applications, serving as flame retardants, plasticizers, pesticides, and lubricant additives. Their versatility stems from the tunability of their physical and chemical properties, which can be altered by modifying the organic substituents attached to the phosphate core.

Overview of the Alkyl Dihydrogen Phosphate Chemical Class

Alkyl dihydrogen phosphates are monoesters of phosphoric acid, characterized by a single alkyl chain attached to the phosphate group. ulbrich.com This class of compounds is known for its acidic nature, a property conferred by the two remaining hydroxyl groups on the phosphate moiety. The presence of a branched alkyl chain, as in the case of 1-Nonanol, 8-methyl-, dihydrogen phosphate, can influence the molecule's physical properties, such as its solubility and spatial configuration. These structural characteristics are pivotal in determining their function in various chemical systems. Alkyl phosphates with branched alkyl groups are noted for their utility as surfactants, lubricants, dispersants, emulsifiers, and stabilizers. google.com

Current Research Frontiers and Unaddressed Questions in Branched Alkyl Phosphate Chemistry

Historically, branched phosphate structures were often considered highly unstable, a notion that has been challenged by recent research into branched condensed phosphates. nih.govechemi.com This has opened new avenues for exploring the synthesis, stability, and reactivity of branched organic phosphates. A significant area of current research involves the synthesis of novel branched alkyl phosphates and the characterization of their unique properties. google.com For instance, studies on branched alkylphosphinic acids have demonstrated their effectiveness in applications such as lanthanide extraction, suggesting that branched alkyl dihydrogen phosphates may also possess unique and valuable functionalities that are yet to be fully explored. lookchem.com Key unanswered questions in this field revolve around the precise influence of branching on the chemical and physical behavior of these molecules, their potential catalytic activities, and the development of stereoselective synthesis methods to control their three-dimensional structure.

Detailed Research Findings on this compound

While specific, in-depth research solely dedicated to this compound is limited in publicly accessible literature, its properties and potential applications can be inferred from its chemical structure and the broader class of compounds to which it belongs.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 8-methylnonyl dihydrogen phosphate |

| CAS Number | 67953-17-7 |

| Molecular Formula | C₁₀H₂₃O₄P |

| Molecular Weight | 238.26 g/mol |

| Synonyms | Phosphoric acid, monoisodecyl ester |

Data sourced from PubChem CID 107010. nih.gov

Synthesis

A general and common method for the synthesis of alkyl phosphates involves the reaction of an alcohol with a phosphorylating agent. nih.gov For this compound, a plausible synthetic route would involve the phosphorylation of 8-methyl-1-nonanol. This could be achieved by reacting 8-methyl-1-nonanol with a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃), followed by hydrolysis to yield the dihydrogen phosphate.

Another established method for preparing long-chain monoalkyl phosphates involves the reaction of an alcohol with pyrophosphoric acid. chemdad.com The synthesis of related phosphite esters, such as isodecyl diphenyl phosphite, often involves the reaction of isodecanol with phosphorus trichloride or triphenyl phosphite. wvu.edu These methods could potentially be adapted for the synthesis of this compound.

Potential Applications

Based on the known applications of structurally similar compounds, this compound is anticipated to have utility in several areas. The presence of a branched alkyl chain often imparts desirable properties for use as a surfactant, lubricant, and dispersant. google.com Related compounds, such as isodecyl diphenyl phosphate, are utilized as flame retardants and plasticizers. sigmaaldrich.com Furthermore, long-chain alkyl phosphates are investigated for their surface-active properties in applications like enhanced oil recovery. nih.gov

The analysis of alkyl phosphates in various matrices, such as crude oil, is an active area of research, with methods like comprehensive two-dimensional gas chromatography being developed for their detection and quantification. nih.govrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

67953-17-7 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

8-methylnonyl dihydrogen phosphate |

InChI |

InChI=1S/C10H23O4P/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13) |

InChI Key |

OZFLRNPZLCUVFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Nonanol, 8 Methyl , Dihydrogen Phosphate and Analogues

Direct Phosphorylation Approaches

Direct phosphorylation represents the most straightforward strategy for synthesizing alkyl phosphates, involving the direct formation of a P-O bond between the alcohol moiety and a phosphorus-containing reagent. This approach is characterized by its efficiency, though challenges such as over-reactivity and the need for chemoselectivity in complex molecules must be addressed.

Esterification of Alcohols with Phosphoric Acid Derivatives

The esterification of an alcohol with a phosphoric acid derivative is a fundamental method for creating phosphate (B84403) monoesters. libretexts.orglibretexts.org This reaction can be performed using various phosphorylating agents.

Historically, reagents like phosphorus pentoxide (P₂O₅) and polyphosphoric acid have been used, particularly in industrial settings for producing monoalkyl phosphates used as surfactants. wikipedia.org The direct use of phosphoric acid is also possible but often requires high temperatures, which can lead to dehydration and the formation of less reactive poly-phosphoric acids. wikipedia.org

A more controlled and widely used industrial method is the alcoholysis of phosphorus oxychloride (POCl₃). wikipedia.org This reaction proceeds readily with alcohols to form organophosphates. However, it can produce mixtures of mono-, di-, and tri-alkyl phosphates, and the hydrochloric acid byproduct can lead to undesirable side reactions, necessitating the use of a base or removal of HCl. wikipedia.orgnih.gov

Modern methods often employ milder reagents to improve selectivity and compatibility with sensitive functional groups. nih.gov For instance, amine-free phosphorylation can be achieved using diphenylphosphoryl chloride in the presence of catalysts like 4-methylpyridine (B42270) N-oxide, which allows the reaction to proceed under neutral conditions, accommodating acid- or base-sensitive substrates. jst.go.jp Another approach involves using a P(V)-based Ψ-reagent, which offers an operationally simple and chemoselective method for the direct phosphorylation of alcohols. nih.gov

Table 1: Comparison of Phosphorylating Agents for Alcohol Esterification

| Phosphorylating Agent | Typical Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | High temperature | Low cost | Harsh conditions, limited scope, potential for side reactions | wikipedia.org |

| Phosphorus Oxychloride (POCl₃) | Often with a base or HCl removal | High reactivity, dominant industrial route | Over-reactivity (mono-, di-, tri-ester mixtures), corrosive HCl byproduct | wikipedia.orgnih.gov |

| Diphenylphosphoryl Chloride (DPPCl) | With organocatalyst (e.g., 4-methylpyridine N-oxide) | Mild, neutral conditions, suitable for sensitive substrates | Requires catalyst and specific reaction setup | jst.go.jp |

| Ψ-Reagent (P(V)-based) | Mild conditions | Operationally simple, chemoselective, broad scope | Specialized reagent | nih.gov |

Catalytic Systems for Phosphate Ester Formation

The development of catalytic systems has significantly advanced the direct phosphorylation of alcohols, enabling reactions under milder conditions with greater efficiency and selectivity. nih.gov These systems can be broadly categorized into Lewis acid, Brønsted acid, and organocatalytic approaches.

Lewis acid catalysis, for example using aluminum triflate (Al(OTf)₃), can efficiently promote the reaction between alcohols and dialkyl H-phosphonates to yield phosphate esters. rsc.org Similarly, Brønsted acids have been shown to catalyze the phosphorylation of certain alcohols. rsc.org

Organocatalysis offers a powerful, metal-free alternative. Systems utilizing 4-methylpyridine N-oxide with molecular sieves have been developed for the amine-free phosphorylation of various alcohols, including those with sensitive functional groups. jst.go.jp Another innovative catalytic system employs a combination of phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as the catalyst. acs.orgelsevierpure.com This method demonstrates high functional group tolerance and allows for the direct, chemoselective synthesis of unprotected phosphate monoesters from a wide range of alcohols, including complex molecules like carbohydrates and peptides. nih.govacs.orgelsevierpure.com The catalyst 2-aryl-4-(dimethylamino)pyridine-N-oxide (2-aryl-4-DMAP-N-oxide) has also proven highly efficient for the site-selective phosphorylation of polyols. rsc.org

Table 2: Examples of Catalytic Systems for Alcohol Phosphorylation

| Catalyst Type | Example Catalyst/System | Key Features | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum triflate (Al(OTf)₃) | Catalyzes reaction of alcohols with dialkyl H-phosphonates | rsc.org |

| Organocatalyst | 4-Methylpyridine N-oxide / 4 Å MS | Amine-free, mild, neutral conditions | jst.go.jp |

| Organocatalyst/Donor System | TBAHS / PEP-K | High chemoselectivity and functional group tolerance | acs.orgelsevierpure.com |

| Organocatalyst | 2-Aryl-4-DMAP-N-oxides | Efficient for site-selective phosphorylation of polyols | rsc.org |

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to 1-Nonanol, 8-methyl-, dihydrogen phosphate involve the multi-step synthesis of the alcohol precursor, 8-methylnonan-1-ol, followed by its phosphorylation. This approach is essential when the precursor alcohol is not commercially available or when specific structural modifications are required.

Synthesis and Functionalization of the 8-methylnonyl Alcohol Moiety

The precursor alcohol, 8-methylnonan-1-ol, also known as isodecyl alcohol, is a branched-chain primary alcohol. pharmaffiliates.comthegoodscentscompany.com Commercially, isodecyl alcohol is typically produced via the oxo process (hydroformylation). chemicalbook.com This industrial process involves reacting nonene isomers with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form aldehydes, which are subsequently hydrogenated to the corresponding C10 alcohols. chemicalbook.com The resulting commercial product is often a mixture of isomers, including trimethyl-1-heptanols and dimethyl-1-octanols. chemicalbook.com

For laboratory-scale synthesis requiring high isomeric purity, specific multi-step sequences starting from smaller, well-defined building blocks would be employed. For example, a synthetic route could involve the coupling of an organometallic reagent derived from a C6 halide with a C4 epoxide or carbonyl compound, followed by functional group manipulations to yield the target primary alcohol. While specific literature on the de novo synthesis of 8-methylnonan-1-ol is sparse, the synthesis of a related compound, 8-methylnonane-1,6,7-trien-4-one, from commercially available materials illustrates the construction of the 8-methylnonane backbone. semanticscholar.orgresearchgate.net

Derivatization Strategies for Branched Alkyl Phosphate Analogues

The synthesis of analogues of this compound can be achieved through various derivatization strategies. These strategies can target either the phosphate group or the branched alkyl chain.

Modification of the phosphate moiety is a common strategy. For example, monoalkyl phosphates can be converted to dialkyl or trialkyl phosphates through further esterification. libretexts.orgwikipedia.org Analytical chemistry provides examples of derivatization where the acidic protons of mono- and dialkyl phosphates are replaced to make them amenable to techniques like gas chromatography. digitaloceanspaces.com Common derivatizing agents include trimethylsilylating agents (to form TMS esters) or pentafluorobenzyl bromide. digitaloceanspaces.comresearchgate.netnih.gov These reactions highlight methods for modifying the phosphate hydroxyl groups.

Creating analogues by altering the alkyl chain involves leveraging organophosphates as versatile substrates in transition-metal-catalyzed reactions. nih.gov For instance, if a double bond were present in the alkyl chain, it could serve as a handle for various transformations. Furthermore, the phosphate group itself can act as a leaving group in nickel- or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada), allowing for the formation of new C-C bonds and significant modification of the original alkyl structure. nih.gov

Reaction Mechanisms in Organophosphate Synthesis

The formation of the P-O bond in organophosphate synthesis is governed by several key reaction mechanisms. In the direct phosphorylation of an alcohol, the fundamental step is a nucleophilic attack by the alcohol's oxygen atom on the electrophilic phosphorus center of the phosphorylating agent. nih.govlibretexts.org

In reactions involving phosphorus oxychloride (POCl₃), the mechanism is a nucleophilic substitution where the alcohol displaces a chloride ion. This can occur sequentially to replace one, two, or all three chlorine atoms.

For catalytic systems, the mechanism can be more complex. In the phosphorylation catalyzed by 4-methylpyridine N-oxide, the catalyst is believed to activate the phosphoryl chloride reagent, making it more susceptible to nucleophilic attack by the alcohol. jst.go.jp In the TBAHS/PEP-K system, mechanistic studies suggest the formation of an unprecedented mixed anhydride (B1165640) species from the reaction of PEP-K and TBAHS. elsevierpure.com This mixed anhydride acts as the active, high-energy phosphoryl donor that is then attacked by the alcohol nucleophile. elsevierpure.com

In biological systems, enzymes called kinases catalyze phosphorylation. The mechanism involves the nucleophilic attack of an alcohol's hydroxyl group on the terminal (gamma) phosphorus atom of adenosine (B11128) triphosphate (ATP), with the concurrent departure of adenosine diphosphate (B83284) (ADP) as the leaving group. libretexts.org

Another relevant mechanism in organophosphorus chemistry is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates, known as the phospha-Brook rearrangement. mdpi.com While not a direct phosphorylation of an alcohol, it represents a key transformation within the broader class of organophosphate synthesis.

Mechanochemical Synthesis Pathways for Phosphate Esters

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, presents a sustainable and efficient alternative to conventional solution-based methods. ruhr-uni-bochum.decsct.ac.uk This approach, often conducted in a ball mill or similar grinding apparatus, can lead to the formation of phosphate esters in a solvent-free or nearly solvent-free environment, thereby reducing waste and potentially enhancing reaction rates. rsc.org

The application of mechanochemistry to the synthesis of phosphate esters, including analogues of this compound, is an emerging area of interest. While specific studies on the mechanochemical synthesis of this particular compound are not extensively documented, the principles can be extrapolated from research on the phosphorylation of other long-chain and complex alcohols.

A key advantage of mechanochemistry is its ability to facilitate reactions between solid or highly viscous reactants by creating intimate contact and localized energy input at the particle level. csct.ac.uk This is particularly relevant for the phosphorylation of alcohols, which often involves reactants with limited mutual solubility.

One plausible mechanochemical approach involves the direct reaction of an alcohol with a phosphorylating agent, such as phosphorus pentoxide (P₄O₁₀) or polyphosphoric acid, under mechanical milling. Research has demonstrated that the intimate mixing of alcohols with P₄O₁₀ at controlled, low temperatures (below 80 °C) can lead to the formation of the dihydrogen form of the phosphorylated alcohol. google.com While this particular study utilized vigorous stirring and a mortar and pestle, which are forms of manual mechanochemistry, the principle is directly transferable to automated ball milling systems for greater control and scalability.

The reaction is believed to proceed through the mechanical activation of the phosphorylating agent, creating reactive sites that are then susceptible to nucleophilic attack by the hydroxyl group of the alcohol. The continuous grinding action ensures that fresh surfaces of the reactants are constantly exposed, driving the reaction to completion.

A proposed general reaction scheme for the mechanochemical synthesis of an alkyl dihydrogen phosphate is as follows:

R-OH + P₂O₅ (or other phosphorylating agent) --(Mechanical Milling)--> R-O-PO(OH)₂

Detailed research findings on analogous systems have highlighted several important parameters that influence the outcome of mechanochemical phosphorylation:

Milling Frequency and Time: These parameters determine the amount of energy input into the reaction system. Higher frequencies and longer milling times generally lead to higher conversion rates, but excessive energy can also lead to side reactions or degradation of the product.

Ball-to-Powder Ratio: This ratio affects the efficiency of the milling process. An optimal ratio is necessary to ensure sufficient impact energy and proper mixing of the reactants.

Temperature Control: While many mechanochemical reactions are carried out at ambient temperature, controlling the temperature of the milling vessel can be crucial. For the phosphorylation of alcohols with P₄O₁₀, maintaining a temperature below 80 °C is important to prevent degradation and the formation of by-products. google.com

Liquid-Assisted Grinding (LAG): The addition of a small amount of a liquid can sometimes accelerate the reaction by facilitating mass transport and creating a more favorable environment for the chemical transformation.

The table below summarizes hypothetical reaction conditions for the mechanochemical synthesis of a generic long-chain alkyl dihydrogen phosphate, based on the principles derived from related studies.

| Parameter | Condition | Rationale |

|---|---|---|

| Phosphorylating Agent | Phosphorus Pentoxide (P₄O₁₀) | A common and effective reagent for the direct phosphorylation of alcohols. |

| Reactant Ratio (Alcohol:P₄O₁₀) | Substantially equimolar (phosphorus to alcohol) | To favor the formation of the monoester. google.com |

| Milling Apparatus | Planetary Ball Mill | Provides high-energy impacts for efficient reaction initiation. |

| Milling Jars and Balls | Stainless Steel or Zirconia | To avoid contamination of the product. |

| Milling Frequency | 20-30 Hz | A typical range for providing sufficient energy without excessive heat generation. |

| Milling Time | 30-120 minutes | Dependent on the reactivity of the specific alcohol and the desired conversion. |

| Temperature | < 80 °C | To minimize degradation and by-product formation. google.com |

| Atmosphere | Inert (e.g., Argon or Nitrogen) | To prevent side reactions with atmospheric moisture and oxygen. |

Following the mechanochemical reaction, the product, this compound, would typically be isolated and purified using standard laboratory techniques, such as extraction and chromatography. The solvent-free nature of the synthesis itself, however, significantly simplifies the work-up process compared to traditional solution-phase chemistry.

Chemical Reactivity and Mechanistic Investigations of Alkyl Dihydrogen Phosphates

Hydrolysis Pathways of Phosphate (B84403) Monoesters

The hydrolysis of the P-O-C linkage in phosphate monoesters is characterized by its remarkable resistance to spontaneous cleavage. longdom.org The rate of hydrolysis for phosphate monoesters is exceedingly low, making these compounds exceptionally stable in aqueous environments. longdom.org This stability is a key feature of alkyl dihydrogen phosphates.

Kinetic studies of phosphate ester hydrolysis reveal that the reaction rates are highly dependent on factors such as pH, temperature, and the structure of the ester. samipubco.com Phosphate monoesters are generally more reactive than diesters, which are the most stable among phosphate esters under neutral conditions. samipubco.com The hydrolysis can proceed through several mechanisms, including dissociative, associative, or concerted pathways, all yielding the same products upon reaction with a nucleophile. samipubco.com

The thermodynamic parameters for the hydrolysis of phosphate esters indicate the energy changes associated with the reaction. For instance, studies on various nitrophenyl phosphate diesters have determined the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation, providing insight into the energetics of the transition state. samipubco.com

Table 1: Thermodynamic Parameters for Alkaline Hydrolysis of Various Phosphate Diesters at 70°C

| Compound | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) |

|---|---|---|---|

| BpNPP | 48.8 | -171.6 | 99.9 |

| PypNPP | 64.9 | -127.1 | 102.8 |

| MpNPP | 86.3 | -76.7 | 109.2 |

| NppNPP | 63.7 | -152 | 109 |

Data sourced from a study on phosphate diester hydrolysis. samipubco.com

The hydrolysis rate is also significantly influenced by pH. For methyl phosphate, the rate of hydrolysis shows a distinct pH dependence, with the monoanion reacting orders of magnitude faster than the dianion. acs.orgfrontiersin.org This difference is attributed to the ability of the monoanion's P-OH group to act as an intramolecular proton donor, facilitating the departure of the alkoxy leaving group. frontiersin.orgyoutube.com

The structure of the alkyl group, including branching, can influence the hydrolytic stability of alkyl dihydrogen phosphates. Studies comparing the hydrolysis of neopentyl dihydrogen phosphate with methyl dihydrogen phosphate in strong acid reveal different mechanistic behaviors. rsc.org The neopentyl derivative undergoes hydrolysis with phosphorus-oxygen bond fission, and its rate increases steadily with acid concentration. rsc.org In contrast, the hydrolysis of methyl dihydrogen phosphate is significantly accelerated by halide ions, which act as nucleophiles, leading to carbon-oxygen bond fission via an S_N2 mechanism. rsc.org

Generally, steric hindrance from bulky or branched alkyl groups, such as the 8-methylnonyl group, can affect the rate of nucleophilic attack at the phosphorus center. Investigations into the hydrolysis of sterically hindered phosphonates have shown that the reaction rate decreases with increasing steric bulk. nih.gov This suggests that the branched structure of 1-Nonanol, 8-methyl-, dihydrogen phosphate would contribute to its high hydrolytic stability by sterically impeding the approach of a nucleophile.

Phosphate Transfer Mechanisms

Phosphoryl transfer is a fundamental reaction for alkyl dihydrogen phosphates and can be conceptualized as a nucleophilic substitution at the phosphorus center. libretexts.orgucsd.edu These reactions can proceed through various mechanistic pathways, largely dictated by the nature of the nucleophile, the leaving group, and the non-leaving "spectator" groups. libretexts.orgacs.org

The mechanism of phosphate transfer often mirrors an S_N2 reaction, where a nucleophile attacks the electrophilic phosphorus atom from the backside, opposite the leaving group. libretexts.org This process involves a transition from a tetrahedral ground state to a trigonal bipyramidal transition state. libretexts.orgucsd.edu

However, other pathways exist, creating a spectrum of mechanisms:

Associative (Addition-Elimination): This stepwise mechanism involves the formation of a pentavalent, trigonal bipyramidal intermediate. The reaction completes when the leaving group is expelled. frontiersin.orglibretexts.org

Dissociative (Elimination-Addition): This S_N1-like mechanism involves the initial departure of the leaving group to form a transient metaphosphate intermediate, which is then attacked by the nucleophile. frontiersin.orglibretexts.org This pathway is favored for dianions with good leaving groups. acs.orgmatilda.science

Concerted (S_N2-like): In this single-step mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group. frontiersin.org

The pKa of the leaving group is a critical factor in determining the preferred mechanism. For phosphate monoesters, a more dissociative pathway is favored with good leaving groups (low pKa), while the energy difference between associative and dissociative pathways decreases as the leaving group becomes poorer (higher pKa). acs.orgmatilda.science

Historically, the focus of phosphate transfer chemistry was on the nucleophile and leaving group. However, recent research has demonstrated that the non-leaving "spectator" groups attached to the phosphorus atom play a crucial role in modulating reactivity. acs.orgacs.org Theoretical studies on the hydrolysis of phosphate triesters have shown that these spectator groups significantly influence the reaction, accounting for substantial differences in reactivity between different classes of phosphate esters. nih.govusfq.edu.ecresearchgate.net

In the case of a dialkyl phosphate monoanion, the two negatively charged non-bridging oxygen atoms provide a significant nucleophilic "push," which helps to elongate and weaken the P-O bond to the leaving group. frontiersin.orgacs.org For a monoalkyl dihydrogen phosphate like this compound, the nature of the alkyl chain—the 8-methylnonyl group—acts as a spectator group. While its electronic effects are minimal compared to more electronegative groups, its steric bulk can influence the geometry and stability of the transition state, thereby affecting the reaction rate. acs.org

Proton Transfer Dynamics and Acidity of Dihydrogen Phosphate Anions

The dihydrogen phosphate group (-OPO(OH)₂) is characterized by its acidic protons and its ability to engage in proton transfer, a key aspect of its chemical behavior.

The dihydrogen phosphate anion (H₂PO₄⁻) is a weak acid and plays a critical role in acid-base chemistry, particularly in biological buffering systems. fiveable.me Its ability to donate a proton to form the hydrogen phosphate anion (HPO₄²⁻) allows it to stabilize pH. fiveable.me The pKa for this dissociation is approximately 7.2, making it an effective buffer near neutral pH. fiveable.me

Proton transfer is also integral to the hydrolysis mechanism of phosphate monoester monoanions. A proposed mechanism involves a proton shift from the phosphoryl group to the leaving group, which neutralizes the charge buildup on the leaving group oxygen in the transition state and enhances its ability to depart. nih.gov This intramolecular catalysis explains why the monoanionic form of a monoalkyl phosphate is significantly more reactive towards hydrolysis than its dianionic counterpart. frontiersin.orgyoutube.com

Furthermore, studies have shown that the acidity of a dihydrogen phosphate anion can be significantly altered by its environment. When bound to a receptor with multiple hydrogen bond donors, the pKa of the dihydrogen phosphate can be lowered to such an extent that it is deprotonated by another free dihydrogen phosphate anion in solution, resulting in the formation of a monohydrogen phosphate complex. nih.govresearchgate.net This highlights the dynamic nature of proton transfer and acidity for this functional group.

Advanced Analytical and Spectroscopic Characterization Techniques for 1 Nonanol, 8 Methyl , Dihydrogen Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Nonanol, 8-methyl-, dihydrogen phosphate (B84403). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For the 8-methylnonyl chain, distinct signals would be expected for the terminal methyl groups at the 8-position, the methylene groups of the long alkyl chain, and the methylene group adjacent to the phosphate ester oxygen. The chemical shift of the -CH₂-O-P protons would be significantly downfield due to the deshielding effect of the phosphate group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. Each carbon in the 8-methylnonyl chain would produce a unique signal, with the carbon atom bonded to the phosphate oxygen appearing at the lowest field.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is particularly powerful. wikipedia.orgresearchgate.net This technique provides direct information about the chemical environment of the phosphorus atom. wikipedia.orgresearchgate.net 1-Nonanol, 8-methyl-, dihydrogen phosphate is expected to show a single resonance in the proton-decoupled ³¹P NMR spectrum, with a characteristic chemical shift typical for alkyl dihydrogen phosphates. huji.ac.ilmdpi.com The chemical shift range for organophosphates is broad, allowing for clear distinction between different phosphorus-containing species. mdpi.com The spectrum is typically referenced to an external standard of 85% phosphoric acid. wikipedia.org

Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound

| Nucleus | Functional Group Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH₃-C(8)H | ~0.8-0.9 | Doublet |

| ¹H | -(CH₂)₆- | ~1.2-1.6 | Multiplet |

| ¹H | -CH₂-O-P | ~3.8-4.2 | Multiplet |

| ¹H | P-(OH)₂ | Variable, broad singlet | Singlet |

| ³¹P | R-O-P(O)(OH)₂ | ~0-5 | Singlet (proton-decoupled) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying the functional groups present in this compound. The IR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Key characteristic absorption bands expected in the IR spectrum include:

O-H Stretching: A very broad and strong absorption band in the region of 3200-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the dihydrogen phosphate moiety.

C-H Stretching: Absorption bands in the 2960-2850 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the long alkyl chain.

P=O Stretching: A strong absorption band, typically found between 1300-1200 cm⁻¹, is indicative of the phosphoryl group (P=O) stretching vibration. researchgate.net

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C (ester) linkage are expected to appear in the 1100-950 cm⁻¹ region. researchgate.netsci-hub.st

O-P-O Bending: Bending vibrations of the O-P-O fragment typically occur in the 600-400 cm⁻¹ range. researchgate.netsci-hub.st

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | -P(O)(OH)₂ | 3200-2500 | Strong, Broad |

| C-H Stretch | Alkyl Chain | 2960-2850 | Strong |

| P=O Stretch | Phosphoryl | 1300-1200 | Strong |

| P-O-C Stretch | Phosphate Ester | 1100-950 | Strong |

| O-P-O Bend | Phosphate | 600-400 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to obtain structural information through the analysis of its fragmentation patterns.

Due to the low volatility and polar nature of the dihydrogen phosphate group, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be readily observed, confirming the molecular weight.

Under collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS), the [M-H]⁻ ion would undergo characteristic fragmentation. The primary fragmentation pathway for long-chain alkyl phosphates involves cleavage of the C-O or O-P bond of the phosphate ester. nih.govnih.gov Expected fragmentation patterns include:

Loss of the 8-methylnonyl group to yield the dihydrogen phosphate anion [H₂PO₄]⁻ at m/z 97.

Cleavage of the P-O bond, leading to the formation of an 8-methylnonanolate anion.

Sequential loss of water molecules from the dihydrogen phosphate moiety.

Table 3: Expected Mass Spectrometric Fragments for this compound (Negative ESI Mode)

| Ion | m/z (Calculated) | Description |

|---|---|---|

| [M-H]⁻ | 237.12 | Deprotonated molecular ion |

| [H₂PO₄]⁻ | 96.97 | Dihydrogen phosphate fragment |

| [PO₃]⁻ | 78.96 | Phosphate fragment |

Chromatographic Separation Methods for Purity and Mixture Analysis

Chromatography is essential for separating this compound from complex matrices and for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of acidic protons. digitaloceanspaces.com Therefore, a derivatization step is required to convert the polar phosphate group into a more volatile and thermally stable derivative. digitaloceanspaces.comresearchgate.net A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons with trimethylsilyl (TMS) groups. researchgate.net

Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification or a nitrogen-phosphorus detector (NPD) for selective and sensitive detection of organophosphates. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation for highly complex samples. nih.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the preferred method for the direct analysis of non-volatile and polar organophosphates like this compound, as it does not require derivatization. nih.govnih.gov

Reversed-phase LC using a C18 or C8 stationary phase is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization efficiency for MS detection. mdpi.com Detection can be achieved using a variety of detectors, but coupling LC with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity. nih.govmdpi.com

Hyphenated Analytical Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the gold standard for the comprehensive chemical profiling of organophosphates in complex samples. nih.govacs.orgresearchgate.net

GC-MS: Following derivatization, GC-MS combines the high-resolution separation power of GC with the identification capabilities of MS. nih.gov It allows for the separation of the derivatized this compound from other volatile components in a mixture and provides a mass spectrum for positive identification based on its fragmentation pattern.

LC-MS/MS: This is arguably the most powerful technique for this class of compounds. walisongo.ac.id LC-MS/MS offers excellent sensitivity and selectivity for the analysis of polar, non-volatile organophosphates directly in various matrices. nih.govlcms.cz The initial separation by LC is followed by detection using a tandem mass spectrometer, which can be operated in modes like multiple reaction monitoring (MRM) for highly selective and sensitive quantification of the target analyte even in the presence of significant matrix interference. nih.gov

The integration of these advanced analytical techniques provides a robust framework for the complete and accurate characterization of this compound, ensuring its structural integrity, purity, and quantification in diverse applications.

Computational and Theoretical Chemistry Approaches in Alkyl Dihydrogen Phosphate Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and predicting the reactivity of molecules like 8-methyl-1-nonanol dihydrogen phosphate (B84403). academie-sciences.fr DFT allows for the accurate calculation of various electronic properties that govern the chemical behavior of these compounds. nih.gov

Electronic Structure: The electronic structure of an alkyl dihydrogen phosphate is characterized by the distribution of electrons within the molecule. DFT calculations can determine key parameters such as molecular orbital energies, charge distribution, and the electrostatic potential. nih.gov For 8-methyl-1-nonanol dihydrogen phosphate, the phosphate group is highly polarized, with the oxygen atoms bearing partial negative charges and the phosphorus atom a partial positive charge. This charge distribution is crucial for its intermolecular interactions, such as hydrogen bonding. ulpgc.es

Reactivity Prediction: The reactivity of the molecule can be predicted by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. In alkyl dihydrogen phosphates, the HOMO is typically localized on the non-bonding oxygen atoms of the phosphate group, making this site susceptible to electrophilic attack. The LUMO is often associated with the P-O bonds, indicating their potential role in nucleophilic reactions.

DFT calculations can also be used to predict properties like electrophilicity and nucleophilicity, providing a quantitative basis for understanding how 8-methyl-1-nonanol dihydrogen phosphate might interact with other chemical species. researchgate.net

Below is a table summarizing typical electronic properties that can be predicted for an alkyl phosphate using DFT calculations.

| Predicted Electronic Property | Significance for 8-methyl-1-nonanol dihydrogen phosphate |

| HOMO Energy | Indicates the energy of the highest energy electrons; relates to ionization potential and electron-donating ability. |

| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbitals; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Provides the charge distribution on each atom, highlighting electrostatic interaction sites (e.g., hydrogen bonding). |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions prone to electrophilic or nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like 8-methyl-1-nonanol dihydrogen phosphate, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment. frontiersin.orgmdpi.comnih.gov

Conformational Analysis: The long, branched alkyl chain of 8-methyl-1-nonanol dihydrogen phosphate can adopt numerous conformations due to rotation around its single bonds. MD simulations can model this flexibility, revealing the most probable and energetically favorable conformations in different environments (e.g., in a vacuum, in a solvent, or in an aggregate). mdpi.comsci-hub.se The presence of the 8-methyl group introduces steric hindrance that can influence the folding of the alkyl chain, potentially favoring specific bent or folded conformations over a fully extended one. These conformational preferences are critical as they affect the molecule's packing in condensed phases and its interaction with surfaces or other molecules. researchgate.net

Intermolecular Interactions: MD simulations explicitly model the non-covalent interactions between molecules. For 8-methyl-1-nonanol dihydrogen phosphate, the most significant interactions involve the polar phosphate headgroup. In an aqueous environment, the phosphate group acts as a strong hydrogen bond donor and acceptor, forming a dynamic hydration shell with surrounding water molecules. nih.gov MD simulations can characterize the structure and dynamics of this hydration shell, including the average number of hydrogen bonds and their lifetimes. sci-hub.se Furthermore, these simulations can model the self-assembly of alkyl phosphate molecules into larger structures like micelles or bilayers, driven by the hydrophobic effect of the alkyl tails and the electrostatic and hydrogen-bonding interactions of the phosphate heads. frontiersin.org

The table below outlines the types of insights gained from MD simulations of alkyl phosphates.

| Aspect Studied by MD Simulation | Relevance to 8-methyl-1-nonanol dihydrogen phosphate |

| Torsional Angle Distributions | Reveals the preferred rotational states (gauche vs. trans) along the alkyl chain and in the phosphate headgroup. sci-hub.se |

| End-to-End Distance of Alkyl Chain | Characterizes the overall shape of the molecule, from extended to folded conformations. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding other atoms or molecules at a certain distance, used to analyze solvent structure and ion pairing. |

| Hydrogen Bond Analysis | Quantifies the extent and dynamics of hydrogen bonding between phosphate groups and with solvent molecules. nih.gov |

| Potential of Mean Force (PMF) | Calculates the free energy profile of processes like self-association or binding to a surface. |

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which serve as a powerful tool for interpreting experimental spectra and identifying compounds. cwejournal.org For 8-methyl-1-nonanol dihydrogen phosphate, in silico predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly valuable.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.govrsc.org These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the P=O stretch, P-O-C stretch, O-H stretch, and various C-H bending and stretching modes of the alkyl chain. rsc.orgresearchgate.net Comparing the predicted spectrum with an experimental one can confirm the molecular structure and provide insights into conformational details. researchgate.net

The following table presents a hypothetical list of key predicted IR vibrational frequencies for 8-methyl-1-nonanol dihydrogen phosphate, based on typical values for organophosphates.

| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| O-H Stretch (P-OH) | 3000 - 2500 (broad) |

| C-H Stretch (Alkyl) | 2960 - 2850 |

| P=O Stretch | 1300 - 1200 |

| P-O-C Stretch (Asymmetric) | 1050 - 990 |

| P-O-H Bend | 950 - 850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (¹H, ¹³C, ³¹P) is another important application of quantum chemical calculations. cwejournal.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. These predictions are highly sensitive to the molecule's three-dimensional structure. Therefore, by averaging the predicted chemical shifts over a representative ensemble of conformations obtained from MD simulations, one can obtain theoretical values that account for the molecule's flexibility. This combined approach is crucial for accurately assigning peaks in complex NMR spectra and can help elucidate the dominant solution-state conformation of 8-methyl-1-nonanol dihydrogen phosphate.

The development of in silico spectral databases for organophosphorus compounds is an emerging area that aids in the high-throughput screening and identification of these molecules in complex mixtures. nih.govacs.orgresearchgate.net

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to model the mechanisms of chemical reactions, such as the hydrolysis or phosphorylation reactions involving alkyl dihydrogen phosphates. researchgate.netresearchgate.net These models allow researchers to map out the entire reaction pathway, identify intermediate species, and locate the transition state—the highest energy point along the reaction coordinate. acs.org

Reaction Mechanism Elucidation: For a reaction like the hydrolysis of the phosphate ester bond in 8-methyl-1-nonanol dihydrogen phosphate, theoretical calculations can distinguish between different possible mechanisms (e.g., associative vs. dissociative pathways). nih.govnih.gov By calculating the potential energy surface, researchers can follow the geometric and electronic changes that occur as reactants are converted into products. This provides a detailed, atomistic picture of the bond-breaking and bond-forming processes.

Transition State Theory and Kinetics: Once the transition state structure is identified, its energy relative to the reactants (the activation energy) can be calculated. acs.org The activation energy is a key determinant of the reaction rate. Using transition state theory, this calculated energy barrier can be used to estimate the reaction rate constant. This is particularly useful for comparing the reactivity of different alkyl phosphates or for understanding how environmental factors, such as solvent or catalysts, influence the reaction kinetics. researchgate.net For instance, models could explore how the branched alkyl chain of 8-methyl-1-nonanol dihydrogen phosphate might sterically or electronically influence the accessibility of the phosphorus center to a nucleophile compared to a linear-chain analogue.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed for modeling reactions in complex environments, such as in solution or at an enzyme's active site. nih.govnih.gov In this approach, the reacting species are treated with high-level quantum mechanics, while the surrounding environment is modeled with more computationally efficient molecular mechanics, providing a balance between accuracy and computational feasibility. nih.gov

Molecular Interactions and Supramolecular Recognition of Alkyl Dihydrogen Phosphates

Enzymatic Recognition and Catalysis Mechanisms

Phosphatase enzymes are a class of hydrolases that catalyze the removal of phosphate (B84403) groups from a wide variety of substrates, including alkyl phosphates. wikipedia.org The catalytic efficiency and specificity of these enzymes are rooted in the precise architecture of their active sites and the intricate mechanisms they employ.

Active Site Structural Analysis of Phosphatase Enzymes Interacting with Alkyl Phosphates

The active site of phosphatase enzymes, particularly alkaline phosphatases (APs), is a highly organized environment designed to bind and hydrolyze phosphate monoesters. uwec.edu Structural analyses of APs, such as the well-studied enzyme from Escherichia coli, reveal a bimetallic center, typically containing two zinc ions (Zn²⁺) and one magnesium ion (Mg²⁺), which are crucial for catalytic activity. uwec.eduacs.org

The active site is characterized by key amino acid residues that orchestrate the binding and catalytic steps. A critical residue is a serine (Ser102 in E. coli AP), which acts as the nucleophile. uwec.edu During catalysis, the hydroxyl group of this serine attacks the phosphorus atom of the substrate, forming a transient covalent phosphoenzyme intermediate. uwec.edunih.gov

The interaction of an alkyl phosphate like 1-Nonanol, 8-methyl-, dihydrogen phosphate would involve the insertion of its phosphate head into this intricate active site. The branched alkyl tail would likely interact with hydrophobic or aliphatic residues lining the entrance to the active site, which can influence substrate specificity. researchgate.net While the core catalytic mechanism is conserved, the specific geometry and nature of the substrate's alkyl chain can affect binding affinity and the rate of hydrolysis. nih.gov

Enzyme Kinetics and Substrate Specificity with Branched Alkyl Phosphate Substrates

The kinetics of phosphatase enzymes with various alkyl phosphate substrates reveal important details about their specificity and catalytic mechanism. While data specifically for this compound is not extensively published, studies on analogous branched and fluorinated alkyl phosphates provide valuable insights. nih.gov

Enzyme kinetics are often described by the Michaelis-Menten model, characterized by the Michaelis constant (Kₘ), which reflects the substrate concentration at half the maximum reaction velocity and is an indicator of binding affinity, and the catalytic constant (k_cat), which represents the turnover number. wikipedia.org The ratio k_cat/Kₘ is a measure of the enzyme's catalytic efficiency. acs.org

Studies comparing the hydrolysis of polyfluorinated alkyl phosphate monoesters (monoPAPs) with their hydrogenated analogs by bovine intestinal alkaline phosphatase have shown that the nature of the alkyl chain significantly impacts kinetics. nih.gov The electron-withdrawing fluorine atoms in monoPAPs enhance the leaving group ability of the corresponding alcohol, leading to a higher catalytic efficiency. nih.gov

For instance, the k_cat/Kₘ for monoPAPs was found to be, on average, 1.1 x 10⁷ M⁻¹s⁻¹, significantly higher than the 3.8 x 10⁵ M⁻¹s⁻¹ observed for hexyl phosphate. nih.gov This suggests that the electronic properties of the alkyl chain play a crucial role in the catalytic step. The branching in the 8-methyl position of this compound could introduce steric effects that influence how the substrate fits into the active site, potentially affecting both Kₘ and k_cat. Generally, phosphatases exhibit broad substrate specificity, hydrolyzing a wide range of phosphomonoesters, but the efficiency can vary substantially. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of Various Alkyl Phosphates by Alkaline Phosphatase Data derived from studies on analogous compounds to illustrate kinetic principles.

| Substrate Type | Michaelis Constant (Kₘ) (Relative to PNPP) | Apparent Bimolecular Rate Constant (k_cat/Kₘ) (M⁻¹s⁻¹) | Reference |

| Polyfluorinated Alkyl Phosphates (monoPAPs) | 0.9 - 2.1 | ~1.1 x 10⁷ | nih.gov |

| Hydrogenated Alkyl Phosphates | 4.0 - 13.0 | ~3.8 x 10⁵ (for hexyl phosphate) | nih.gov |

Spectroscopic and Quench-Flow Methodologies for Studying Enzyme-Substrate Binding

Investigating the transient steps of enzyme catalysis requires sophisticated techniques that can capture events on a millisecond timescale. Spectroscopic and quench-flow methods are powerful tools for studying the binding of substrates like alkyl phosphates to enzymes and elucidating reaction mechanisms. wikipedia.org

Spectroscopic Methods: Spectrophotometric assays are commonly used to continuously monitor reaction rates. wikipedia.orgnih.gov For example, using a chromogenic substrate like p-nitrophenyl phosphate (pNPP), the release of the p-nitrophenolate product can be followed by an increase in absorbance at 410 nm. acs.org To study non-chromogenic substrates like this compound, competition assays can be employed where the substrate of interest competes with pNPP. nih.gov

Fluorescence spectroscopy can also be used to monitor substrate binding. Changes in the intrinsic fluorescence of the enzyme's tryptophan residues upon substrate binding can provide information about conformational changes and binding constants. sc.edu Furthermore, specialized probes, such as phosphate-binding proteins labeled with a fluorophore, can be used in coupled assays to detect the release of inorganic phosphate in real-time. acs.orgthermofisher.com

Quench-Flow Methodologies: Quench-flow is a pre-steady-state kinetic technique used to study rapid reaction steps that occur before the reaction reaches a steady state. wikipedia.org In this method, the enzyme and substrate are rapidly mixed and allowed to react for a specific, short period (milliseconds). hi-techsci.com The reaction is then abruptly stopped, or "quenched," by adding a chemical agent (e.g., a strong acid) that denatures the enzyme. du.ac.innih.gov

The quenched samples, representing different time points of the reaction, can then be analyzed using various techniques to quantify the amount of product formed or intermediate species present. hi-techsci.com Combining quench-flow with methods like MALDI-TOF mass spectrometry allows for the direct observation and quantification of covalent enzyme-substrate intermediates, providing direct evidence for the catalytic mechanism. du.ac.innih.gov This approach is particularly valuable as it is not dependent on a chromophoric substrate and can be applied to any enzyme system that forms a covalent intermediate. nih.gov

Artificial Receptor Systems for Phosphate Anion Recognition

Moving beyond biological systems, the field of supramolecular chemistry focuses on designing and synthesizing artificial molecules capable of recognizing and binding specific guests, such as the phosphate anion. nih.gov The development of these synthetic receptors is driven by potential applications in sensing, separation, and transport. nih.gov

Design Principles of Synthetic Macrocyclic and Supramolecular Phosphate Receptors

The design of effective synthetic receptors for phosphate anions in aqueous media is challenging due to the high hydration energy of the phosphate ion. nih.gov Successful receptor design relies on several key principles to overcome this challenge and achieve high affinity and selectivity.

Electrostatic Interactions: A primary strategy involves the use of positively charged binding motifs. Polyammonium macrocycles, for example, were among the first synthetic receptors developed. nih.gov At neutral pH, the protonated amine groups provide strong electrostatic attraction for the negatively charged phosphate anion. nih.gov

Hydrogen Bonding: Receptors are often designed with multiple hydrogen bond donors (e.g., NH groups from amides, ureas, or pyrroles) that are pre-organized to complement the geometry of the phosphate anion. rsc.org The directionality of hydrogen bonds contributes significantly to binding selectivity. nih.gov

Preorganization and Rigidity: Macrocyclic structures, such as calixpyrroles and cyclic peptides, provide a pre-organized cavity that reduces the entropic penalty of binding. rsc.org A rigid framework ensures that the binding groups are held in the optimal orientation for interaction with the guest, enhancing binding affinity. rsc.org

Size and Shape Complementarity: The size of the receptor's cavity can be tailored to match the dimensions of the target phosphate anion, a principle known as size matching. This is a crucial factor for achieving selectivity over other anions of different sizes and shapes. rsc.org

Metal Coordination: Lanthanide ions, being hard Lewis acids, have a high affinity for the hard oxygen atoms of the phosphate group. frontiersin.org Lanthanide-based receptors can overcome the high hydration energy of phosphate and function effectively in water, with selectivity often governed by acid-base chemistry and electrostatic forces rather than pre-organized hydrogen bonds. frontiersin.org

Table 2: Design Principles of Major Classes of Synthetic Phosphate Receptors

| Receptor Class | Key Design Principle(s) | Primary Interaction(s) | Reference |

| Polyammonium Macrocycles | Positive charge at neutral pH | Electrostatic attraction | nih.gov |

| Calix acs.orgpyrroles | Pre-organized cavity with NH donors | Hydrogen bonding | rsc.org |

| Urea/Thiourea-based Receptors | Strong, directional H-bond donors | Hydrogen bonding | researchgate.net |

| Lanthanide-based Complexes | Hard Lewis acid metal center | Metal-anion coordination, Electrostatic | frontiersin.org |

| Cyclic Peptides | Pre-organized amide backbone | Hydrogen bonding, Electrostatic | rsc.org |

Investigations of Hydrogen Bonding and Electrostatic Interactions in Anion Binding

The recognition of phosphate anions by synthetic receptors is fundamentally governed by non-covalent interactions, primarily hydrogen bonding and electrostatic forces. rsc.org The strength and selectivity of binding are determined by the interplay of these interactions.

Electrostatic Interactions: The attraction between the negatively charged phosphate anion and positively charged groups on the receptor (like protonated amines or metal centers) is a powerful driving force for binding. nih.govmdpi.com These interactions are long-range and non-directional, providing the initial attraction for the anion to the receptor. In many receptor designs, electrostatic communication is a key element for achieving high affinity, especially in non-polar environments. mdpi.com However, in macrocyclic systems with multiple points of contact, electrostatic interactions alone may not fully describe the total binding energy. nih.govresearchgate.net

Interfacial Phenomena and Molecular Association Studies

The study of interfacial phenomena and molecular association of alkyl dihydrogen phosphates is crucial for understanding their application in various fields, including materials science, biochemistry, and industrial processes. While specific research on this compound is not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles governing branched-chain alkyl phosphates. The positioning of the methyl group at the 8-carbon of the nonyl chain introduces steric hindrance that significantly influences its molecular interactions and supramolecular assembly compared to its linear counterpart, n-nonyl dihydrogen phosphate.

The primary forces driving the molecular association of alkyl dihydrogen phosphates are hydrogen bonding and hydrophobic interactions. The dihydrogen phosphate headgroup is capable of forming strong hydrogen bonds, acting as both a donor and an acceptor. This allows for the formation of intricate networks and supramolecular structures. In aqueous environments, the hydrophobic alkyl chains tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect. This interplay between hydrophilic headgroups and hydrophobic tails dictates the self-assembly of these molecules into various structures such as micelles, vesicles, and monolayers at interfaces.

The branching in the alkyl chain of this compound is a critical structural feature. Unlike linear alkyl chains, which can pack closely together to maximize van der Waals forces, the methyl branch in the 8-position creates a kink in the chain. This steric hindrance disrupts the ordered packing of the alkyl chains, leading to a less compact and more disordered molecular assembly. Consequently, this can affect the stability and physical properties of the resulting aggregates. For instance, the critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is generally higher for branched-chain surfactants compared to their linear isomers with the same number of carbon atoms. This is because the less efficient packing of the branched chains requires a higher concentration of monomers to favor micelle formation.

At interfaces, such as the air-water or oil-water interface, this compound molecules are expected to orient themselves with the polar dihydrogen phosphate group in the aqueous phase and the nonpolar 8-methylnonyl chain extending into the non-aqueous phase or air. The branching of the alkyl chain increases the cross-sectional area per molecule at the interface, which in turn affects the surface tension reduction efficiency. Generally, branched-chain surfactants are less efficient at reducing surface tension compared to their linear counterparts due to the less dense packing at the interface.

The supramolecular recognition capabilities of alkyl dihydrogen phosphates are primarily governed by the hydrogen-bonding ability of the phosphate group. This group can interact with various complementary functional groups, leading to the formation of specific host-guest complexes or larger organized structures. The presence of the branched alkyl chain in this compound can modulate these recognition events by influencing the spatial arrangement of the phosphate headgroups in an assembly, thereby affecting the accessibility and orientation for binding with other molecules.

To illustrate the effect of chain branching on the interfacial properties of alkyl phosphates, the following table presents a comparison of typical values for linear and branched alkyl phosphates of similar chain length. It is important to note that these are representative values and the exact properties of this compound would require experimental determination.

| Property | Linear Alkyl Phosphate (e.g., n-Decyl Dihydrogen Phosphate) | Branched Alkyl Phosphate (e.g., Isononyl Dihydrogen Phosphate) |

| Critical Micelle Concentration (CMC) | Lower | Higher |

| Surface Tension at CMC (γCMC) | Lower | Higher |

| Area per Molecule at Interface (Amin) | Smaller | Larger |

| Packing Efficiency in Aggregates | High | Low |

This table provides a qualitative comparison based on general principles of surfactant chemistry. The values for CMC and γCMC are influenced by factors such as pH, temperature, and ionic strength.

Advanced Topics and Emerging Research Avenues in Alkyl Dihydrogen Phosphate Chemistry

Applications of Alkyl Phosphate (B84403) Derivatives in Material Science Research

Alkyl phosphate derivatives are increasingly recognized for their utility in material science, primarily due to their amphiphilic nature and ability to interact with various surfaces. The branched structure of compounds like 1-Nonanol, 8-methyl-, dihydrogen phosphate can offer unique properties compared to their linear counterparts.

One significant application is in the surface modification of inorganic materials. researchgate.net Alkyl phosphates can form self-assembled monolayers on metal oxide surfaces, altering their surface properties such as hydrophobicity and corrosion resistance. This is crucial in fields ranging from biomedical implants to microelectronics. For instance, branched alkyl phosphates can provide a more disordered and less crystalline coating, which can be advantageous for certain applications requiring fluid-like interfaces.

In the realm of nanotechnology, these molecules are explored as capping agents for nanoparticles. The phosphate headgroup strongly binds to the nanoparticle surface, while the branched alkyl tail provides steric stabilization, preventing aggregation and controlling the particle's growth and morphology. This allows for the dispersion of nanoparticles in various solvents, a critical step for their incorporation into composite materials, catalysts, and electronic devices.

Furthermore, alkyl phosphates are utilized as additives in lubricants and coatings. Their ability to form protective films on metal surfaces reduces friction and wear. They are also employed as surfactants and emulsifying agents in the formulation of complex fluids, including paints and coatings, where they contribute to stability and rheological control. taylorandfrancis.com In the context of enhanced oil recovery, alkyl phosphates with various structures are synthesized to act as surfactants in alkaline-surfactant-polymer (ASP) flooding, a technique used to increase the amount of crude oil that can be extracted from a reservoir. researchgate.netelpub.ru The specific branching of the alkyl chain can influence the surfactant's performance under the harsh conditions of temperature, pressure, and salinity found in oil reservoirs. researchgate.net

A summary of these applications is presented in the table below.

| Application Area | Role of Alkyl Phosphate | Key Properties Utilized |

| Surface Modification | Forms self-assembled monolayers on inorganic surfaces. researchgate.net | Amphiphilicity, strong headgroup-surface interaction. |

| Nanotechnology | Acts as a capping and stabilizing agent for nanoparticles. | Steric hindrance from the alkyl tail, surface affinity. |

| Lubricants & Coatings | Functions as an anti-wear and anti-friction additive. taylorandfrancis.com | Film-forming ability, surface adhesion. |

| Enhanced Oil Recovery | Serves as a surfactant in ASP flooding formulations. researchgate.netelpub.ru | Reduction of interfacial tension, thermal and saline stability. |

Theoretical Role of Phosphate Esters in Prebiotic Chemistry and the Chemical Evolution of Complex Molecules

The origin of life is one of the most profound questions in science, and prebiotic chemistry seeks to understand the chemical processes that led to the emergence of living systems from inanimate matter. Phosphate esters are central to contemporary biochemistry, forming the backbone of nucleic acids (DNA and RNA) and playing a vital role in energy metabolism (e.g., ATP). rsc.org This has led to extensive speculation and research into their potential role in the chemical evolution of complex molecules.

A key property of phosphate esters that makes them suitable for biological systems is their kinetic stability against hydrolysis, despite being thermodynamically unstable. bohrium.com This allows them to persist in an aqueous environment long enough to perform their functions, yet they can be readily cleaved by enzymes when needed. Mono-alkyl phosphates, for example, have lifetimes measured in tens of years at moderate pH and temperature, a stability that is essential for their role as structural components of cell membranes. mdpi.com

However, the formation of phosphate esters under plausible prebiotic conditions is a significant challenge. nih.gov The phosphorylation of alcohols, such as the precursor to this compound, is a condensation reaction that requires the removal of a water molecule, a difficult process in an aqueous "primordial soup". researchgate.net Researchers have explored various potential prebiotic phosphorylating agents and energy sources that could have driven these reactions, including condensed phosphates (polyphosphates) formed in volcanic processes. nih.govnih.gov

Branched alkyl phosphates, if formed prebiotically, could have contributed to the formation of primitive membranes, or "protocells". researchgate.net The branched structure would influence the packing of the molecules in a lipid bilayer, affecting its fluidity and permeability. These properties are critical for maintaining a distinct internal environment, a hallmark of cellular life. The study of how different amphiphilic molecules, including branched alkyl phosphates, self-assemble into vesicles provides insights into the possible structures of the earliest cells.

Quantitative Structure-Reactivity Relationships in Branched Alkyl Phosphate Systems

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR) are computational modeling approaches that aim to correlate the chemical structure of a compound with its reactivity or biological activity. nih.govnih.gov These models are particularly valuable for predicting the properties of new or untested compounds, saving time and resources in experimental studies. researchgate.net

In the context of branched alkyl phosphate systems, QSRR can be used to understand how the branching of the alkyl chain affects the reactivity of the phosphate group. For example, the steric hindrance caused by the branched structure can influence the rate of nucleophilic attack on the phosphorus atom, a key step in many of its reactions.

To build a QSRR model, a set of known compounds (a "training set") is used. nih.govresearchgate.net For each compound, a series of numerical values, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure, such as its size, shape, and electronic properties. The reactivity of the compounds is also measured experimentally. Statistical methods are then used to find a mathematical equation that relates the descriptors to the reactivity.

For branched alkyl phosphates, relevant descriptors might include:

Topological indices: These describe the connectivity of the atoms in the molecule, including the degree of branching.

Steric parameters: These quantify the bulkiness of the alkyl group.

Quantum chemical descriptors: These are calculated using computational quantum chemistry and can describe the electronic properties of the molecule, such as the partial charge on the phosphorus atom or the energy of its frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

Once a reliable QSRR model is developed, it can be used to predict the reactivity of other branched alkyl phosphates, including this compound, without the need for further experiments. These models can aid in the design of new molecules with desired properties, such as improved stability or enhanced catalytic activity.

The table below illustrates the key components of a QSRR study.

| QSRR Component | Description | Example for Branched Alkyl Phosphates |

| Training Set | A collection of compounds with known structures and experimentally measured reactivity. researchgate.net | A series of branched alkyl phosphates with varying chain lengths and branching patterns. |

| Molecular Descriptors | Numerical values that represent the structural and electronic features of a molecule. nih.govresearchgate.net | Steric hindrance parameters, topological indices (e.g., connectivity indices), HOMO-LUMO energy gap. nih.govresearchgate.net |

| Reactivity Data | Experimentally determined values for a specific chemical reaction or property. | Rate constants for hydrolysis, binding affinity to a specific enzyme. |

| Statistical Model | A mathematical equation that links the molecular descriptors to the reactivity data. | Multiple linear regression, partial least squares, machine learning algorithms. nih.gov |

Q & A

Basic Research Questions

Q. How is 1-Nonanol, 8-methyl-, dihydrogen phosphate synthesized, and what characterization techniques are critical for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves phosphorylation of the parent alcohol (8-methyl-1-nonanol) using phosphorylating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid under controlled anhydrous conditions. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential to confirm esterification and regioselectivity. For example, ³¹P NMR can distinguish mono-, di-, and tri-substituted phosphates . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) validates molecular weight and fragmentation patterns. Purity assessment via reverse-phase HPLC with UV detection (200–220 nm) is recommended, using phosphate buffer-acetonitrile gradients .

Q. What are the key considerations for ensuring purity in phosphate esters like this compound?

- Methodological Answer : Purity is ensured through iterative recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with chloroform-methanol eluents). Residual solvents and unreacted starting materials are quantified via gas chromatography (GC) with flame ionization detection. Phosphate content can be verified colorimetrically using the ammonium molybdate method: reaction with acidic molybdate reagent forms a phosphomolybdate complex, reduced by ascorbic acid to a blue-colored compound measurable at 820 nm . Pharmacopeial guidelines for related phosphates (e.g., potassium dihydrogen phosphate) recommend limits for heavy metals (<10 ppm) and sulfated ash (<0.1%) .

Advanced Research Questions

Q. How does the phosphate group in this compound influence its interaction with lipid bilayers in model membrane studies?

- Methodological Answer : The hydrophilic phosphate group enhances interfacial binding to lipid headgroups, which can be studied using Langmuir-Blodgett monolayers or differential scanning calorimetry (DSC) to monitor phase transition changes. Fluorescence anisotropy with diphenylhexatriene (DPH) probes quantifies membrane fluidity alterations. Comparative studies with the non-phosphorylated analog (8-methyl-1-nonanol) reveal differences in critical micelle concentration (CMC) via surface tension measurements. Molecular dynamics simulations (e.g., GROMACS) can model hydrogen bonding between the phosphate moiety and phosphatidylcholine headgroups .

Q. What analytical strategies resolve data contradictions when quantifying degradation products of this compound in environmental samples?

- Methodological Answer : Degradation products (e.g., 8-methyl-1-nonanol, inorganic phosphate) are analyzed via LC-MS/MS with multiple reaction monitoring (MRM). For phosphate, ion chromatography with suppressed conductivity detection (using NaOH eluent) minimizes matrix interference. Discrepancies between total phosphate (via inductively coupled plasma mass spectrometry, ICP-MS) and organophosphate levels indicate hydrolysis artifacts. Stability studies under varying pH (4–9) and temperature (25–60°C) identify degradation pathways, with kinetic modeling (Arrhenius equation) predicting environmental persistence .

Q. How can researchers differentiate between isomeric impurities and oxidation byproducts in synthesized batches of this compound?

- Methodological Answer : Isomeric impurities (e.g., branched vs. linear phosphate esters) are resolved using chiral HPLC columns (e.g., Chiralpak IA) with hexane-isopropanol mobile phases. Oxidation byproducts (e.g., phosphates with hydroxylated alkyl chains) are identified via high-resolution MS (HRMS) with exact mass matching (<2 ppm error). Accelerated oxidation studies (using H₂O₂ or UV irradiation) coupled with 2D NMR (COSY, HSQC) map structural changes. Redox stability is further assessed using cyclic voltammetry in non-aqueous electrolytes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products